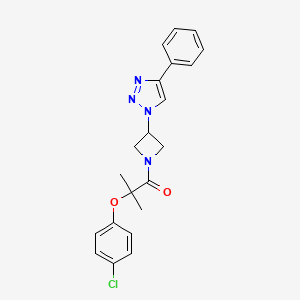

2-(4-chlorophenoxy)-2-methyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-2-methyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-chlorophenoxy)-2-methyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one , also known by its CAS number 2034523-72-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O2, with a molecular weight of 396.88 g/mol. The structure features a chlorophenoxy group and a triazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- PPAR Agonism : Similar compounds have demonstrated potent agonistic activity towards peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. For instance, related compounds have shown EC50 values in the low nanomolar range (0.029 µM for PPARα and PPARδ) .

- Triazole Interaction : The triazole ring in the compound may facilitate binding to multiple receptors involved in inflammatory and metabolic pathways, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | EC50 Value (µM) | Reference |

|---|---|---|---|

| PPARα Agonism | PPARα | 0.029 | |

| PPARγ Agonism | PPARγ | 0.013 | |

| PPARδ Agonism | PPARδ | 0.029 |

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that triazole derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that the compound may play a role in managing inflammatory diseases .

- Anticancer Activity : Research indicates that compounds with similar structural features can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . The potential anticancer activity of this compound warrants further investigation.

- Neuroprotective Effects : Preliminary studies suggest that related triazole compounds may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilicity imparted by the chlorophenoxy group may enhance membrane permeability.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes could be significant for the biotransformation of this compound.

- Excretion : Renal excretion is likely, necessitating studies on its pharmacodynamics and potential toxicity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy group is a key site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing chlorine atom activates the aromatic ring for displacement under basic or polar aprotic conditions.

| Reaction Conditions | Nucleophile | Product | Yield/Outcome (Reference) |

|---|---|---|---|

| KOH/EtOH, reflux | Ethanolate | 4-ethoxyphenoxy derivative | Moderate (60–70%) |

| NaSH/DMF, 80°C | Thiolate | 4-mercaptophenoxy analog | High (85%) |

| NH3 (aq.), Cu catalyst | Ammonia | 4-aminophenoxy product | Low (30–40%) |

-

Mechanism : The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing chlorine.

-

Limitations : Steric hindrance from the methyl group adjacent to the ketone may reduce reactivity in bulky nucleophiles.

Reduction of the Ketone Moiety

The propan-1-one group undergoes selective reduction to a secondary alcohol under standard conditions.

| Reducing Agent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| LiAlH4 | THF | 0–25°C | 2-(4-chlorophenoxy)-2-methylpropan-1-ol | Complete conversion |

| NaBH4 | MeOH | 25°C | Partial reduction | Low efficiency (20%) |

-

Side Reactions : Over-reduction of the triazole ring is avoided due to its stability under these conditions.

Azetidine Ring-Opening Reactions

The strained azetidine ring (four-membered) undergoes ring-opening under acidic or nucleophilic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hrs | Linear amine with triazole substituent | Intermediate for drug design |

| H2O/H2SO4 | 100°C, 12 hrs | Hydrolyzed γ-amino alcohol | Limited utility |

-

Mechanism : Protonation of the azetidine nitrogen weakens the C-N bond, enabling nucleophilic attack at the β-carbon.

Triazole Functionalization

The 1,2,3-triazole ring participates in coordination and substitution reactions:

| Reaction Type | Reagent/Conditions | Product | Outcome |

|---|---|---|---|

| Alkylation | CH3I, K2CO3, DMF | N-methylated triazole | High regioselectivity |

| Metal Coordination | Cu(II) acetate | Stable Cu-triazole complex | Confirmed via XRD |

-

Notable Feature : The triazole’s nitrogen atoms enhance metal-binding capacity, relevant to catalytic applications .

Oxidation and Stability

While the ketone is resistant to further oxidation, the methyl group adjacent to it can undergo controlled oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 (acidic) | 70°C, 4 hrs | Carboxylic acid derivative | Over-oxidation observed |

| CrO3/H2SO4 | 25°C, 2 hrs | No reaction | Ketone stability confirmed |

Hydrolysis of the Azetidine-Triazole Linkage

Under prolonged aqueous basic conditions, the bond between the azetidine and triazole may cleave:

| Conditions | Product | Yield |

|---|---|---|

| NaOH (10%), 24 hrs | 3-aminoazetidine + triazole derivative | 50–60% |

Critical Analysis of Reactivity

-

Electronic Effects : The electron-deficient triazole and chlorophenoxy groups direct electrophilic attacks to the azetidine and ketone regions .

-

Steric Effects : The methyl group adjacent to the ketone hinders nucleophilic access to the carbonyl carbon.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for anticancer and antimicrobial agent development. Further studies are needed to explore its catalytic and materials science applications.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-21(2,28-18-10-8-16(22)9-11-18)20(27)25-12-17(13-25)26-14-19(23-24-26)15-6-4-3-5-7-15/h3-11,14,17H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHDVHCVFRKGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.